3-Bromo-2-chloro-4-iodopyridine
Overview
Description
3-Bromo-2-chloro-4-iodopyridine is a useful research compound. Its molecular formula is C5H2BrClIN and its molecular weight is 318.34. The purity is usually 95%.
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Scientific Research Applications
1. Halogen-Rich Intermediate Synthesis
3-Bromo-2-chloro-4-iodopyridine and its analogs are valuable as halogen-rich intermediates in medicinal chemistry. Their use in synthesizing unique pyridines, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, demonstrates their potential as building blocks for developing complex chemical structures. These compounds facilitate the generation of a variety of pentasubstituted pyridines with functionalities suitable for further chemical manipulations (Wu, Porter, Frennesson, & Saulnier, 2022).
2. Crystal Packing in Halobismuthates
The reactivity of halopyridines, including 3-iodopyridine derivatives, with halobismuthate solutions leads to the formation of chloro- and bromobismuthate complexes. In these processes, halogen-halogen contacts are crucial in the formation of crystal packing. The importance of these interactions has been underscored through theoretical methods, highlighting the role of 3-iodopyridine and its derivatives in crystallography (Gorokh et al., 2019).
3. Synthesis of Alkynylpyridines
Compounds like 4-bromo-2,3,5-trichloro-6-iodopyridine, a related halopyridine, have been utilized in chemoselective Sonogashira reactions. This approach provides efficient access to a variety of mono-, di-, tri-, and pentaalkynylated pyridines. The study of selected pentaalkynylated pyridines for their UV/Vis and emission properties revealed moderate to high fluorescence quantum yields, indicating the potential of these derivatives in optical applications (Rivera et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
3-bromo-2-chloro-4-iodopyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClIN/c6-4-3(8)1-2-9-5(4)7/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWOYISCYDNWEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClIN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654556 | |
Record name | 3-Bromo-2-chloro-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884494-53-5 | |
Record name | 3-Bromo-2-chloro-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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